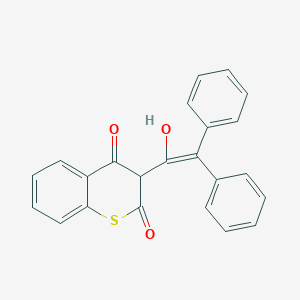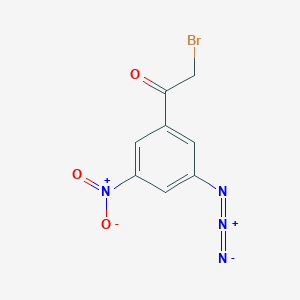
1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one is a chemical compound characterized by the presence of azido, nitro, and bromo functional groups attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by azidation and bromination reactions under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The azido group can undergo oxidation to form different nitrogen-containing products.
Common reagents used in these reactions include sodium azide, bromine, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving azido and nitro group chemistry.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one involves interactions with molecular targets through its azido, nitro, and bromo groups. These interactions can lead to various biochemical and chemical pathways, depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one include:
1-(3-Azido-5-nitrophenyl)ethanone: Lacks the bromo group, leading to different reactivity and applications.
1-(3-Nitrophenyl)-2-bromoethan-1-one:
1-(3-Azidophenyl)-2-bromoethan-1-one: Lacks the nitro group, resulting in different properties and applications.
Eigenschaften
CAS-Nummer |
61340-96-3 |
|---|---|
Molekularformel |
C8H5BrN4O3 |
Molekulargewicht |
285.05 g/mol |
IUPAC-Name |
1-(3-azido-5-nitrophenyl)-2-bromoethanone |
InChI |
InChI=1S/C8H5BrN4O3/c9-4-8(14)5-1-6(11-12-10)3-7(2-5)13(15)16/h1-3H,4H2 |
InChI-Schlüssel |
DNAJGSQYYVENJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


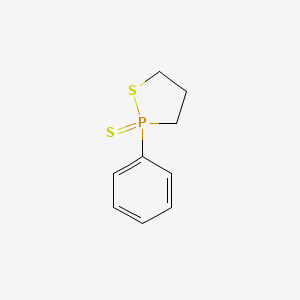
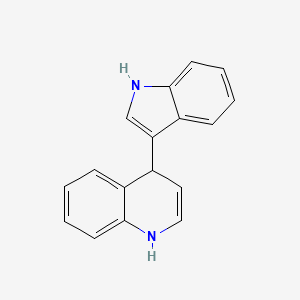
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
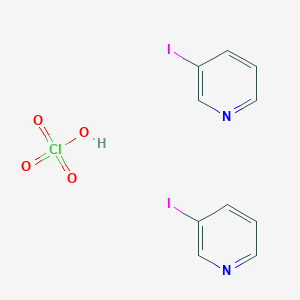
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

